Cas no 130351-61-0 (2-Propenoic acid,3-[1-[3-deoxy-3-(hydroxymethyl)-b-D-arabinofuranosyl]-1,2,3,4-tetrahydro-2,4-dioxo-5-pyrimidinyl]-, methylester, (E)- (9CI))

2-Propenoic acid,3-[1-[3-deoxy-3-(hydroxymethyl)-b-D-arabinofuranosyl]-1,2,3,4-tetrahydro-2,4-dioxo-5-pyrimidinyl]-, methylester, (E)- (9CI) structure
130351-61-0 structure
Product Name:2-Propenoic acid,3-[1-[3-deoxy-3-(hydroxymethyl)-b-D-arabinofuranosyl]-1,2,3,4-tetrahydro-2,4-dioxo-5-pyrimidinyl]-, methylester, (E)- (9CI)
N.o CAS:130351-61-0
MF:C14H18N2O8
MW:342.301324367523
CID:177766
PubChem ID:6450970
Update Time:2025-04-19

2-Propenoic acid,3-[1-[3-deoxy-3-(hydroxymethyl)-b-D-arabinofuranosyl]-1,2,3,4-tetrahydro-2,4-dioxo-5-pyrimidinyl]-, methylester, (E)- (9CI) Propriedades químicas e físicas

Nomes e Identificadores

    • 2-Propenoic acid,3-[1-[3-deoxy-3-(hydroxymethyl)-b-D-arabinofuranosyl]-1,2,3,4-tetrahydro-2,4-dioxo-5-pyrimidinyl]-, methylester, (E)- (9CI)
    • 2-Propenoic acid,3-[1-[3-deoxy-3-(hydroxymethyl)-b-D-arabinofuranosyl]-1,2,3,4-tetrahydro-2,4-dioxo-5-pyrimidinyl]-, methyles
    • methyl (E)-3-[1-[(2R,3S,4S,5S)-3-hydroxy-4,5-bis(hydroxymethyl)oxolan-2-yl]-2,4-dioxopyrimidin-5-yl]prop-2-enoate
    • (E)-5-(2-(Methoxycarbonyl)vinyl)-1-(3-deoxy-3-C-(hydroxymethyl)-beta-D-arabino-pentofuranosyl)uracil
    • (3'-OHCH2 Ara-5-CH=CHCOOMe)U
    • 2-Propenoic acid, 3-(1-(3-deoxy-3-(hydroxymethyl)-beta-D-arabinofuranosyl)-1,2,3,4-tetrahydro-2,4-dioxo-5-pyrimidinyl)-, methyl ester, (E)-
    • methyl (E)-3-[1-[(2R,3S,4S,5S)-3-hydroxy-4,5-bis(hydroxymethyl)tetrahydrofuran-2-yl]-2,4-dioxo-pyrimidin-5-yl]prop-2-enoate
    • (E)-5-[2-(Methoxycarbonyl)vinyl]-1-[3-deoxy-3-C-(hydroxymethyl)-.beta.-D-arabino-pentofuranosyl]uracil
    • 130351-61-0
    • 2-Propenoic acid, 3-[1-[3-deoxy-3-(hydroxymethyl)-.beta.-D-arabinofuranosyl]-1,2,3,4-tetrahydro-2,4-dioxo-5-pyrimidinyl]-, methyl ester, (E)-
    • Inchi: 1S/C14H18N2O8/c1-23-10(19)3-2-7-4-16(14(22)15-12(7)21)13-11(20)8(5-17)9(6-18)24-13/h2-4,8-9,11,13,17-18,20H,5-6H2,1H3,(H,15,21,22)/b3-2+/t8-,9-,11+,13-/m1/s1
    • Chave InChI: UUOYLGCVNIOCRU-HDJLFJBISA-N
    • SMILES: O1[C@H]([C@H]([C@H](CO)[C@H]1CO)O)N1C(NC(C(/C=C/C(=O)OC)=C1)=O)=O

Propriedades Computadas

  • Massa Exacta: 342.10634
  • Massa monoisotópica: 342.106
  • Contagem de átomos isótopos: 0
  • Contagem de dadores de ligações de hidrogénio: 4
  • Contagem de aceitadores de ligações de hidrogénio: 8
  • Contagem de Átomos Pesados: 24
  • Contagem de Ligações Rotativas: 6
  • Complexidade: 587
  • Contagem de Unidades Ligadas Covalentemente: 1
  • Contagem de Estereocentros Átomos Definidos: 4
  • Contagem de Estereocentros Átomos Indefinidos: 0
  • Contagem de Stereocenters de Obrigações Definidas: 1
  • Contagem de Stereocenters Indefined Bond: 0
  • Superfície polar topológica: 146A^2
  • XLogP3: -1.8

Propriedades Experimentais

  • Densidade: 1.547
  • Ponto de ebulição: °Cat760mmHg
  • Ponto de Flash: °C
  • Índice de Refracção: 1.638
  • PSA: 145.63
Fornecedores recomendados
Shanghai Jinhuan Chemical CO., LTD.
Membro Ouro
Audited Supplier Fornecedor auditado
CN Fornecedor
A granel
Shanghai Jinhuan Chemical CO., LTD.
烟台朗裕新材料科技有限公司
Membro Ouro
Audited Supplier Fornecedor auditado
CN Fornecedor
Reagente
Shanghai Bent Chemical Co., Ltd
Membro Ouro
Audited Supplier Fornecedor auditado
CN Fornecedor
A granel
钜澜化工科技(青岛)有限公司
Membro Ouro
Audited Supplier Fornecedor auditado
CN Fornecedor
A granel
钜澜化工科技(青岛)有限公司
HANGZHOU BAIS CHEMICAL TECHNOLOGY CO., LTD.
Membro Ouro
Audited Supplier Fornecedor auditado
CN Fornecedor
Reagente
HANGZHOU BAIS CHEMICAL TECHNOLOGY CO., LTD.